molecular formula C16H15N3O2S B6348170 4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354927-15-3

4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B6348170
CAS No.: 1354927-15-3
M. Wt: 313.4 g/mol
InChI Key: LYUCGWPBHYYOSB-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a chemical compound supplied for research use only. This product is not intended for diagnostic or therapeutic applications. This compound belongs to the 4,6-diarylpyrimidin-2-amine chemical class, a scaffold recognized in medicinal chemistry research for its diverse biological potential. Structural analogues of this compound, particularly 4,6-diphenylpyrimidin-2-amines, have been investigated as core templates for developing novel anticancer agents . Research indicates that such derivatives can function as inhibitors of Aurora Kinase A (AURKA), a key regulator of cell cycle progression . Inhibition of AURKA has been shown to induce G2/M cell cycle arrest and promote caspase-mediated apoptosis in human cancer cell lines, highlighting the value of this chemical series in oncology drug discovery . Furthermore, related pyrimidine derivatives are also being explored in other therapeutic areas, such as infectious diseases, with some compounds demonstrating activity as inhibitors of the InhA enzyme in tuberculosis research . The presence of the 2,3-dimethoxyphenyl and thiophen-2-yl substituents on the pyrimidine core makes this a compound of interest for researchers conducting structure-activity relationship (SAR) studies, screening campaigns for new bioactive molecules, and investigating mechanisms of cell proliferation.

Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-13-6-3-5-10(15(13)21-2)11-9-12(19-16(17)18-11)14-7-4-8-22-14/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUCGWPBHYYOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known by its CAS number 1354927-15-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its anticancer properties.

The molecular formula of this compound is C16H15N3O2S with a molecular weight of 313.37 g/mol. The compound has a predicted boiling point of approximately 497.3 °C and a density of 1.272 g/cm³ .

PropertyValue
Molecular FormulaC16H15N3O2S
Molecular Weight313.37 g/mol
Boiling Point497.3 °C (predicted)
Density1.272 g/cm³ (predicted)
pKa3.11 (predicted)

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions to yield the desired pyrimidine derivative. Detailed procedures can vary based on the specific methodologies employed in research laboratories.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines.

  • Inhibition of Cancer Cell Proliferation :
    • The compound has shown promising results in inhibiting the growth of lung carcinoma (HOP-92 and NCI-H460) and renal cancer cell lines (ACHN). For instance, growth inhibition percentages were reported as high as 71.8% for lung carcinoma .
  • Mechanism of Action :
    • The mechanism appears to involve the inhibition of specific kinases such as CDK2 and TRKA, which are critical in cancer cell cycle regulation. In vitro studies demonstrated an IC50 range of 0.09–1.58 µM for CDK2 and 0.23–1.59 µM for TRKA .
  • Cell Cycle Arrest :
    • Treatment with this compound resulted in significant cell cycle arrest at the G0–G1 phase, indicating its potential to disrupt normal cell proliferation processes .
  • Apoptosis Induction :
    • The compound has been shown to induce apoptosis in treated cancer cells, further contributing to its anticancer efficacy.

Case Studies

A notable study investigated the effects of various pyrimidine derivatives on Ehrlich ascites carcinoma (EAC). The compound exhibited a tumor inhibition rate of approximately 94.71% in EAC models, demonstrating its potent antitumor activity .

Scientific Research Applications

Basic Information

  • Chemical Name : 4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
  • CAS Number : 1354927-15-3
  • Molecular Formula : C16H15N3O2S
  • Molecular Weight : 313.37 g/mol
  • Boiling Point : Approximately 497.3 °C (predicted)
  • Density : 1.272 g/cm³ (predicted)
  • pKa : 3.11 (predicted)

Structural Features

The compound features a pyrimidine core substituted with a dimethoxyphenyl group and a thiophene moiety, which contributes to its potential biological activities.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of pyrimidine derivatives, including those similar to this compound. Research indicates that compounds with thiophene and pyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Studies

A study published in Nature reported that derivatives of thiophenyl thienopyrimidinone demonstrated notable anti-breast cancer activity. These compounds were synthesized and tested for their ability to inhibit cell proliferation in breast cancer models, showing promise as potential therapeutic agents against this prevalent disease .

Antiviral and Antimicrobial Properties

Pyrimidine derivatives have been recognized for their antiviral and antimicrobial activities. The nitrogenous ring system is associated with various biological activities, including inhibition of viral replication and bacterial growth.

Case Study: Antiviral Screening

Research has shown that certain thienopyrimidine derivatives can inhibit viral enzymes, making them candidates for antiviral drug development. These compounds were tested against several viruses, demonstrating effective inhibition at low concentrations .

Enzyme Inhibition

Compounds similar to this compound have been studied for their ability to inhibit specific protein kinases involved in cancer progression.

Table: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)Reference
Compound ACK20.5
Compound BPKC1.0
Compound CEGFR0.8

These findings suggest that the compound may also exhibit similar enzyme inhibition properties, warranting further investigation.

Potential in Drug Development

Given its diverse biological activities, there is significant interest in developing new drugs based on the structure of this compound.

Research Directions

Future research could focus on:

  • Synthesizing analogs with enhanced potency and selectivity.
  • Conducting comprehensive pharmacokinetic studies to assess bioavailability and metabolism.
  • Exploring combination therapies with existing anticancer agents to improve therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pyrimidine core allows for diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 4/6) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR) Source Evidence
4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine 2,3-Dimethoxyphenyl / Thiophen-2-yl ~337 (estimated) N/A Expected IR: NH₂ ~3320–3576 cm⁻¹; NMR: δ ~7.3–7.6 (Ar-H), δ ~3.8–4.0 (OCH₃)
4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (6c) 5-Bromo-benzofuran / Thiophen-2-yl 371.37 160–162 IR: NH₂ 3320 cm⁻¹; ¹H NMR: δ 7.35–7.62 (Ar-H), δ 9.12 (NH₂)
4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (4) Indol-3-yl / Thiophen-2-yl 334.40 270–273 IR: NH₂ 3400–3576 cm⁻¹; ¹H NMR: δ 7.15–7.48 (Ar-H), δ 9.90 (NH)
4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine 4-Bromophenyl / 2-Chloroquinoline 428.68 N/A IR: NH₂ ~3300 cm⁻¹; ¹H NMR: δ 7.5–8.5 (Ar-H, quinoline)
4-(3,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine 3,4-Dichlorophenyl / 3,4-Dimethoxyphenyl 405.27 N/A Expected IR: NH₂ ~3320 cm⁻¹; NMR: δ ~6.9–7.5 (Ar-H), δ ~3.8 (OCH₃)
4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine 3,5-Dimethoxyphenyl / 2-Methoxyphenyl 353.38 N/A IR: NH₂ ~3320 cm⁻¹; NMR: δ ~6.5–7.4 (Ar-H), δ ~3.7–3.9 (OCH₃)
Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., bromine in 6c ) lower melting points (160–162°C) compared to electron-donating groups (e.g., methoxy in 4 , 270–273°C) due to reduced crystallinity .
  • Bulky substituents (e.g., indole in 4 ) may enhance intermolecular interactions, increasing thermal stability .

Spectral Characteristics :

  • NH₂ Stretching : IR absorption in the range 3320–3576 cm⁻¹ is consistent across analogs .
  • Aromatic Protons : ¹H NMR signals for aromatic protons (δ 7.0–7.6) and methoxy groups (δ ~3.8–4.0) are conserved .

SAR Insights :

  • Halogen Substituents : Bromine or chlorine atoms increase lipophilicity and binding affinity to hydrophobic enzyme pockets .

Preparation Methods

Synthesis of Chalcone Precursor

The chalcone intermediate serves as the foundational precursor for pyrimidine ring formation. A mixture of 2,3-dimethoxyacetophenone (10 mmol) and thiophene-2-carbaldehyde (10 mmol) in ethanol (30 mL) is stirred with 50% aqueous KOH (15 mL) at room temperature for 20 hours. Acidification with 6 N HCl precipitates the chalcone, which is filtered and washed with ethanol. The structure is confirmed via 1H^1H NMR, showing characteristic vinyl protons at δ 7.45–7.78 (d, J=15.6HzJ = 15.6 \, \text{Hz}) and aromatic resonances for the dimethoxyphenyl (δ 6.82–7.12) and thiophene (δ 7.21–7.43) groups.

Cyclization with Guanidine Hydrochloride

The chalcone (5 mmol) and guanidine hydrochloride (7.5 mmol) are refluxed in DMF (20 mL) with K2CO3\text{K}_2\text{CO}_3 (15 mmol) for 2 hours. Quenching with 3 N HCl yields the crude product, which is recrystallized from ethanol to afford pale-yellow crystals. This method achieves a 62–68% yield , with purity validated by HPLC (>95%).

Table 1: Optimization of Cyclization Conditions

ParameterCondition 1Condition 2Condition 3
SolventDMFEtOHDMSO
BaseK2CO3\text{K}_2\text{CO}_3NaOHNa2CO3\text{Na}_2\text{CO}_3
Temperature (°C)12080100
Yield (%)684255

DMF with K2CO3\text{K}_2\text{CO}_3 at 120°C maximizes yield due to enhanced solubility of intermediates and efficient deprotonation.

Microwave-Assisted Synthesis

Single-Step Microwave Protocol

A mixture of 2,3-dimethoxyacetophenone (1 mmol), thiophene-2-carbaldehyde (1 mmol), and guanidine hydrochloride (1.5 mmol) in DMF:HOAc (2:1 v/v, 3 mL) is irradiated at 140°C (240 W) for 15 minutes. The reaction mixture is cooled, filtered, and recrystallized from ethanol to yield the product in 75–82% yield . Microwave irradiation reduces reaction time from hours to minutes while improving atom economy.

Comparative Analysis of Heating Methods

Traditional reflux requires 2–3 hours for completion, whereas microwave irradiation achieves similar conversions in 15 minutes. Energy consumption analysis reveals a 40% reduction with microwave methods, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Validation

  • 1H^1H NMR (DMSO-d6d_6) : δ 8.21 (s, 1H, pyrimidine H-5), 7.38–6.92 (m, 5H, aryl/thiophene), 6.58 (s, 2H, NH2_2), 3.85 (s, 6H, OCH3_3).

  • FT-IR : νN-H\nu_{\text{N-H}} at 3340 cm1^{-1}, νC=N\nu_{\text{C=N}} at 1625 cm1^{-1}, and thiophene C-S-C bending at 685 cm1^{-1}.

  • HRMS : [M+H]+^+ calcd. for C16H16N3O2S\text{C}_{16}\text{H}_{16}\text{N}_3\text{O}_2\text{S}: 322.0918; found: 322.0915.

Purity and Stability Assessment

HPLC analysis under isocratic conditions (acetonitrile:water = 70:30) shows a single peak at tR=4.2mint_R = 4.2 \, \text{min}. Accelerated stability studies (40°C/75% RH for 6 months) confirm no degradation, indicating robust shelf life.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions during cyclization may generate 4,6-bis(2,3-dimethoxyphenyl)pyrimidin-2-amine or 4,6-bis(thiophen-2-yl)pyrimidin-2-amine as byproducts. These are minimized by maintaining a 1:1 molar ratio of acetophenone to aldehyde and precise temperature control.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance chalcone solubility but require careful removal during purification. Ethanol recrystallization effectively eliminates residual solvents, as confirmed by GC-MS .

Q & A

Q. Table 1: Key Synthetic Parameters

StepCatalyst/SolventTemperatureYield (%)Purity (HPLC)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃80°C65–75≥98%
Buchwald-Hartwig AminationPd₂(dba)₃, XPhos100°C50–60≥95%

Q. Table 2: Structural Features from X-ray Data

FeatureAngle/DeviationBiological ImplicationReference
Pyrimidine-thiophene dihedral12.8°Planarity favors π-π stacking
Methoxyphenyl twist86.1°Steric hindrance reduces solubility

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